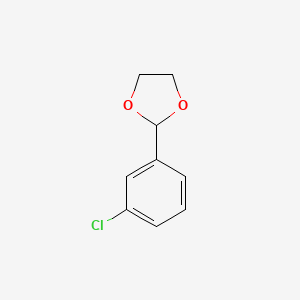

2-(3-Chlorophenyl)-1,3-dioxolane

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDXYDYZZQWBEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494312 | |

| Record name | 2-(3-Chlorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64380-53-6 | |

| Record name | 2-(3-Chlorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations Involving 2 3 Chlorophenyl 1,3 Dioxolane

Mechanistic Pathways of Acetalization and Hemiacetal Formation

The formation of 2-(3-chlorophenyl)-1,3-dioxolane is a classic example of acetalization, a fundamental reaction in organic chemistry. This process involves the reaction of an aldehyde, in this case, 3-chlorobenzaldehyde (B42229), with a diol, ethylene (B1197577) glycol, typically in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org The mechanism proceeds through a hemiacetal intermediate.

The initial step involves the protonation of the carbonyl oxygen of 3-chlorobenzaldehyde by an acid catalyst, such as p-toluenesulfonic acid. google.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Subsequently, one of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. khanacademy.orglibretexts.org This results in the formation of a tetrahedral intermediate, which, upon deprotonation, yields the hemiacetal. khanacademy.org

The reaction can then proceed further. The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). The departure of the water molecule generates a resonance-stabilized carbocation. The second hydroxyl group of the ethylene glycol molecule then acts as an intramolecular nucleophile, attacking the carbocation and forming the five-membered 1,3-dioxolane (B20135) ring. libretexts.orgyoutube.com A final deprotonation step regenerates the acid catalyst and yields the stable cyclic acetal (B89532), this compound. libretexts.org The use of dehydrating agents or a Dean-Stark apparatus can drive the equilibrium towards the formation of the acetal by removing the water produced during the reaction. organic-chemistry.org

Table 1: Key Steps in the Acetalization of 3-Chlorobenzaldehyde

| Step | Description | Reactants | Intermediate/Product |

| 1 | Protonation of Carbonyl | 3-Chlorobenzaldehyde, Acid Catalyst | Protonated 3-Chlorobenzaldehyde |

| 2 | Nucleophilic Attack | Protonated 3-Chlorobenzaldehyde, Ethylene Glycol | Hemiacetal |

| 3 | Protonation of Hydroxyl | Hemiacetal, Acid Catalyst | Protonated Hemiacetal |

| 4 | Formation of Carbocation | Protonated Hemiacetal | Resonance-Stabilized Carbocation |

| 5 | Intramolecular Cyclization | Resonance-Stabilized Carbocation | Protonated this compound |

| 6 | Deprotonation | Protonated this compound | This compound |

Acid-Catalyzed Ring-Opening and Hydrolysis Mechanisms of the 1,3-Dioxolane Ring

The 1,3-dioxolane ring in this compound is susceptible to cleavage under acidic conditions, a reaction that is essentially the reverse of acetalization. organic-chemistry.org This acid-catalyzed hydrolysis regenerates the parent aldehyde (3-chlorobenzaldehyde) and ethylene glycol. wikipedia.org

The mechanism commences with the protonation of one of the oxygen atoms within the dioxolane ring by a hydronium ion (H₃O⁺). libretexts.org This protonation makes the C-O bond weaker and facilitates its cleavage. A water molecule then acts as a nucleophile, attacking the C2 carbon of the dioxolane ring. This leads to the opening of the ring and the formation of a protonated hemiacetal intermediate. Subsequent proton transfer steps and the final cleavage of the remaining C-O bond of the original ethylene glycol moiety lead to the formation of 3-chlorobenzaldehyde and ethylene glycol, with the regeneration of the acid catalyst. libretexts.org

The stability of the 1,3-dioxolane ring is generally high in neutral or basic media, making it a useful protecting group for aldehydes and ketones. libretexts.org However, the presence of strong acids facilitates its removal. organic-chemistry.org For instance, the deprotection of 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025) can be achieved using NaBArF₄ in water. wikipedia.org

Reactivity towards Nucleophilic Reagents and Substitution Patterns

The reactivity of this compound towards nucleophilic reagents can be considered at two main sites: the C2 position of the dioxolane ring and the chlorophenyl ring.

While the 1,3-dioxolane ring itself is generally stable to nucleophiles, strong bases like butyllithium (B86547) can induce fragmentation of 2-phenyl-1,3-dioxolane. acs.org In the context of this compound, lithiation can occur on the aromatic ring. For the related compound, 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, treatment with butyllithium leads to deprotonation at the 4-position of the dichlorophenyl ring, a site flanked by the two chloro substituents. researchgate.net This suggests that in this compound, a strong base could potentially deprotonate the aromatic ring at a position ortho to the chloro substituent due to its electron-withdrawing inductive effect.

Furthermore, the dioxolane moiety can influence the reactivity of the aromatic ring. Studies on related 2-aryl-1,3-dioxolanes have shown that the dioxolane group can act as a directing group in reactions like Friedel-Crafts alkylations. acs.org

Electrophilic Transformations on the Chlorophenyl Moiety

The chlorophenyl group of this compound can undergo electrophilic aromatic substitution reactions. The chlorine atom is a deactivating but ortho-, para-directing group. This means that electrophiles will preferentially attack the positions ortho and para to the chlorine atom, although the reaction rate will be slower than that of unsubstituted benzene. masterorganicchemistry.com

The 1,3-dioxolane group attached to the aromatic ring at the C1 position will also influence the regioselectivity of electrophilic attack. The dioxolane group is generally considered to be an ortho-, para-director as well. Therefore, for electrophilic substitution on the 3-chlorophenyl ring of this compound, the incoming electrophile would be directed to the positions ortho and para to the chlorine atom (positions 2, 4, and 6) and ortho and para to the dioxolane-substituted carbon (positions 2 and 4). The combined directing effects would likely favor substitution at the 2, 4, and 6 positions of the chlorophenyl ring.

The mechanism for such a transformation, for example, halogenation, involves the generation of a strong electrophile (e.g., Br⁺ from Br₂ and a Lewis acid like FeBr₃). masterorganicchemistry.com The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com A base then removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.comyoutube.com

Radical Reactions and Conjugate Additions of Dioxolanes

The C2-H bond of the 1,3-dioxolane ring is susceptible to hydrogen atom abstraction, leading to the formation of a dioxolan-2-yl radical. nsf.gov This radical species is nucleophilic and can participate in various reactions. nsf.gov For instance, visible-light-promoted reactions using an iridium photocatalyst and a persulfate can generate the dioxolan-2-yl radical from 1,3-dioxolane. nsf.gov This radical can then undergo conjugate addition to electron-deficient alkenes in a radical chain mechanism. nsf.gov

While specific studies on radical reactions of this compound are not prevalent, the general reactivity of 2-substituted-1,3-dioxolanes suggests that it could undergo similar transformations. The presence of the 3-chlorophenyl group might influence the stability and reactivity of the resulting radical intermediate. The radical hydrofunctionalization of alkenes with dioxolanes provides an expedient route to protected complex aldehydes. nsf.gov

Metal-Mediated Transformations and Etherification Reactions of Dioxolane Derivatives

Metal-mediated reactions offer a versatile platform for transforming dioxolane derivatives. For instance, palladium-catalyzed cross-coupling reactions have been developed for 2-aryl-1,3-dithianes, which are sulfur analogs of dioxolanes, highlighting the potential for similar chemistry with dioxolanes. brynmawr.edu

In the context of this compound, the chloro-substituted aromatic ring is a handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents onto the phenyl ring.

Etherification reactions involving dioxolane derivatives have also been reported. For example, ethers containing 1,3-dioxolane fragments have been synthesized through the O-alkylation of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane. finechem-mirea.rufinechem-mirea.ru While this involves a different part of the dioxolane derivative, it demonstrates the feasibility of forming ether linkages in molecules containing this moiety.

Furthermore, the cationic ring-opening polymerization of 1,3-dioxolane can be initiated by Lewis acids, leading to the formation of poly-1,3-dioxolane. researchgate.net Although 1,3-dioxolanes with a substituent at the C2-atom are generally less prone to polymerization, this reactivity highlights the interaction of the dioxolane ring with metal-based Lewis acids. researchgate.net

Spectroscopic and Computational Analysis for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular framework of 2-(3-Chlorophenyl)-1,3-dioxolane in solution. Through the analysis of ¹H and ¹³C NMR spectra, one can map out the proton and carbon environments, while advanced NMR experiments and analysis of coupling constants reveal the dynamic conformational behavior of the dioxolane ring.

The structural assignment of this compound is achieved through the detailed analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra. Each unique proton and carbon atom in the molecule gives rise to a distinct signal (resonance) in the spectrum, with its chemical shift (δ) providing information about its electronic environment.

In the ¹H NMR spectrum, the acetal (B89532) proton at the C2 position of the dioxolane ring is expected to appear as a singlet at a characteristic downfield shift, typically in the range of δ 5.5-6.0 ppm, due to the deshielding effect of the two adjacent oxygen atoms and the chlorophenyl ring. The four protons of the ethylene (B1197577) glycol fragment of the dioxolane ring (at C4 and C5) are chemically equivalent due to rapid conformational averaging at room temperature and typically appear as a multiplet or a singlet around δ 3.9-4.2 ppm. The aromatic protons of the 3-chlorophenyl group exhibit a complex multiplet pattern in the aromatic region (δ 7.2-7.5 ppm) due to their distinct chemical environments and spin-spin coupling interactions.

The ¹³C NMR spectrum provides complementary information. The acetal carbon (C2) is highly deshielded and resonates at approximately δ 102-105 ppm. The carbons of the dioxolane ring (C4 and C5) are found further upfield, typically around δ 65 ppm. The carbons of the chlorophenyl ring appear in the aromatic region (δ 125-140 ppm), with the carbon atom bearing the chlorine atom showing a characteristic chemical shift.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H2 | ¹H | 5.7 - 5.9 | Singlet (s) | Acetal proton, deshielded by two oxygens and aryl group. |

| H4, H5 | ¹H | 3.9 - 4.2 | Multiplet (m) | Dioxolane ring protons. May appear as a singlet due to rapid conformational exchange. |

| Aromatic H | ¹H | 7.2 - 7.5 | Multiplet (m) | Protons on the 3-chlorophenyl ring. |

| C2 | ¹³C | 102 - 105 | - | Acetal carbon. |

| C4, C5 | ¹³C | ~65 | - | Dioxolane ring carbons. |

| Aromatic C | ¹³C | 125 - 140 | - | Carbons of the phenyl ring. |

The five-membered 1,3-dioxolane (B20135) ring is not planar and exists in a dynamic equilibrium of puckered conformations. Unlike the more rigid six-membered 1,3-dioxane (B1201747) ring, the energy barriers between the different conformations of the 1,3-dioxolane ring are very low, leading to a highly flexible system in solution. The primary conformations are the "envelope" (or "twist") form, where one atom is out of the plane of the other four, and the "half-chair" form, where two adjacent atoms are displaced on opposite sides of the plane defined by the other three.

For 2-substituted 1,3-dioxolanes, the molecule rapidly interconverts between these various low-energy conformations. This process, known as pseudorotation, means that at room temperature, NMR spectroscopy typically shows time-averaged signals for the dioxolane protons and carbons. The presence of the bulky 3-chlorophenyl substituent at the C2 position influences the conformational equilibrium, but the ring remains highly mobile. Low-temperature NMR studies would be required to "freeze out" individual conformers and study their specific geometries.

A more detailed insight into the time-averaged conformation of the dioxolane ring can be gained by analyzing the vicinal proton-proton coupling constants (³JHH) between the protons on the C4 and C5 atoms. The magnitude of these coupling constants is related to the dihedral angle (φ) between the coupled protons, as described by the Karplus equation.

By measuring the cis (³J_cis_) and trans (³J_trans_) coupling constants between the H4 and H5 protons, it is possible to calculate the average dihedral angles and, consequently, the degree of puckering in the dioxolane ring. In a perfectly planar ring, the dihedral angle for cis protons would be 0°, and for trans protons, it would be 120°. In puckered conformations, these angles deviate significantly. For most unsubstituted and 2-substituted 1,3-dioxolanes, the observed coupling constants suggest a preference for a twisted envelope conformation in the pseudorotational circuit. The specific values would provide quantitative data on the extent of puckering and the average conformation adopted by the this compound molecule in solution.

Vibrational Spectroscopy (FT-IR) for Functional Group Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's covalent bonds.

The FT-IR spectrum of this compound is dominated by strong absorption bands characteristic of the C-O bonds of the acetal group. A series of strong bands between 1200 cm⁻¹ and 1000 cm⁻¹ are indicative of the symmetric and asymmetric C-O-C stretching vibrations of the dioxolane ring. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the dioxolane ring appear just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically around 800-600 cm⁻¹.

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 3000 - 2850 | Aliphatic C-H Stretch | Medium |

| 1600 - 1450 | Aromatic C=C Stretch | Medium-Variable |

| ~1450 | CH₂ Scissoring | Medium |

| 1200 - 1000 | C-O-C Asymmetric & Symmetric Stretch (Acetal) | Strong |

| 800 - 600 | C-Cl Stretch | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to deduce its structure from its fragmentation pattern upon ionization. In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first vaporized and separated from impurities before being ionized, typically by electron ionization (EI).

Under EI conditions, the molecule loses an electron to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight. For C₉H₉ClO₂, the expected molecular ion peaks would be at m/z 184 (for ³⁵Cl) and m/z 186 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with very high accuracy.

The molecular ion is often unstable and undergoes characteristic fragmentation. A primary fragmentation pathway for 2-substituted 1,3-dioxolanes involves the loss of the substituent to form a stable dioxolanylium cation. For this molecule, cleavage of the bond between C2 and the chlorophenyl ring would lead to a major fragment corresponding to the [M - C₆H₄Cl]⁺ ion. Another common pathway is the fragmentation of the dioxolane ring itself. The chlorophenyl cation [C₆H₄Cl]⁺ is also an expected and prominent fragment.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Identity | Notes |

| 184/186 | [C₉H₉ClO₂]⁺• | Molecular Ion (M⁺•) |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation, a very common fragment. |

| 73 | [C₃H₅O₂]⁺ | Dioxolanylium cation, from cleavage of the C2-Aryl bond. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of chlorine from the chlorophenyl fragment. |

X-ray Crystallography for Solid-State Structure and Stereochemical Determination

While NMR provides information about the molecule's structure in solution, single-crystal X-ray crystallography offers the most precise and unambiguous method for determining the three-dimensional structure in the solid state. This technique can elucidate exact bond lengths, bond angles, and torsion angles with very high precision.

An X-ray crystallographic analysis of this compound would reveal the preferred conformation of the dioxolane ring in the crystalline lattice, which is often the lowest energy conformer. It would show whether the ring adopts an envelope or a half-chair conformation and the precise degree of puckering. Furthermore, it would define the orientation of the 3-chlorophenyl substituent relative to the dioxolane ring. This analysis also provides invaluable information on how the molecules pack together in the crystal, revealing any significant intermolecular interactions such as C-H···O or C-H···π interactions that stabilize the crystal lattice. Although no public crystal structure for this specific compound is available, the technique remains the gold standard for solid-state structural determination.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the structure, properties, and reactivity of molecules at an atomic and electronic level. For a molecule like this compound, these methods offer insights that complement experimental data, aiding in the elucidation of its behavior in various chemical environments.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. This method is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. DFT calculations are particularly useful for predicting the electronic structure and reactivity of organic compounds like this compound.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more likely to be reactive. For this compound, the HOMO is typically localized on the electron-rich phenyl ring and the oxygen atoms of the dioxolane moiety, while the LUMO is often centered on the aromatic ring.

Reactivity descriptors, such as Fukui functions, can also be derived from DFT calculations to predict the most likely sites for nucleophilic, electrophilic, and radical attacks. These computational tools provide a detailed picture of the molecule's chemical behavior, guiding synthetic strategies and mechanistic studies. For example, DFT calculations have been successfully applied to study reactive systems and determine energies at various levels of theory, such as using the UB3LYP/6-31G* method. nih.gov

Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following data is illustrative and based on typical results for similar compounds.)

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 D |

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Studies

While DFT is excellent for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) simulations are the preferred methods for exploring the conformational landscape of flexible molecules. youtube.com this compound possesses conformational flexibility arising from the puckering of the five-membered dioxolane ring and the rotation of the C-C bond connecting the phenyl group to the dioxolane ring.

Molecular mechanics uses a classical-mechanical model, representing atoms as spheres and bonds as springs, to calculate the potential energy of a molecule as a function of its geometry. This approach is computationally less intensive than quantum mechanical methods, allowing for the rapid evaluation of the energies of numerous conformations. For the 1,3-dioxolane ring, the primary conformations of interest are the "envelope" and "twist" forms. A potential energy surface can be generated by systematically varying the key dihedral angles of the ring to identify the most stable conformations and the energy barriers between them.

Molecular dynamics simulations build upon MM by introducing the element of time, solving Newton's equations of motion for the atoms in the system. youtube.com This allows for the observation of the dynamic behavior of the molecule, including conformational changes, over a specific period. youtube.com An MD simulation can reveal the preferred puckering state of the dioxolane ring and the rotational freedom of the 3-chlorophenyl substituent. The simulation can also be performed in a solvent to understand how intermolecular interactions influence the conformational preferences. Such simulations are powerful for understanding how systems move and change over time. youtube.com

Table 2: Illustrative Conformational Analysis of the 1,3-Dioxolane Ring (Note: This data is representative of a typical conformational analysis.)

| Conformation | Key Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| Envelope | ~0° | 0.5 |

| Twist | ~20° | 0.0 (most stable) |

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies on Dioxolane Reaction Pathways

Many chemical reactions, such as hydrolysis, occur in a complex environment like a solvent. Modeling the entire system at a high level of quantum mechanical theory is often computationally prohibitive. This is where hybrid QM/MM methods are invaluable. frontiersin.org In a QM/MM simulation, the part of the system where the chemical transformation occurs (e.g., bond breaking/forming) is treated with a computationally expensive but accurate QM method. frontiersin.org The rest of the system, such as the solvent molecules and parts of the reactant that are not directly involved in the reaction, is treated with a more efficient MM force field. frontiersin.org

For this compound, a QM/MM study could be employed to investigate its acid-catalyzed hydrolysis, which is a characteristic reaction for acetals. rsc.orgorganic-chemistry.org In this scenario, the QM region would consist of the dioxolane ring, the hydronium ion catalyst, and a few nearby water molecules. The 3-chlorophenyl group and the bulk of the water solvent would constitute the MM region.

This approach allows for the detailed exploration of the reaction mechanism, including the formation of intermediates (e.g., a protonated oxocarbenium ion) and the identification of transition states. By calculating the energy profile along the reaction coordinate, key kinetic and thermodynamic parameters, such as activation energies and reaction enthalpies, can be determined. These simulations provide a molecular-level understanding of how the solvent influences the reaction pathway, something that is difficult to probe experimentally. The use of QM/MM is a state-of-the-art technique for investigating chemical reactions in complex biomolecular or solution-phase systems. frontiersin.org

Advanced Applications in Organic Synthesis Research

2-(3-Chlorophenyl)-1,3-dioxolane as a Versatile Synthetic Intermediate

The strategic importance of this compound lies in its ability to act as a stable precursor to 3-chlorobenzaldehyde (B42229). The dioxolane moiety can withstand a variety of reaction conditions, enabling chemists to perform transformations on other parts of the molecule before deprotection.

Precursor in the Synthesis of Substituted Aryl Aldehyde Derivatives

The primary role of this compound as a synthetic intermediate is to generate 3-chlorobenzaldehyde at a desired stage of a synthetic sequence. The dioxolane ring, an acetal (B89532), is stable to nucleophiles and bases but can be readily cleaved under acidic conditions to regenerate the aldehyde. This process, known as deprotection, is crucial for multi-step syntheses where the aldehyde functionality would otherwise interfere with earlier reactions.

For example, the deprotection of a similar compound, 2-phenyl-1,3-dioxolane (B1584986), to yield benzaldehyde (B42025) can be achieved efficiently in water at mild temperatures using catalysts like NaBArF4. wikipedia.org This highlights the general strategy of using the dioxolane group to mask a reactive aldehyde. The regenerated 3-chlorobenzaldehyde can then participate in a wide array of subsequent reactions, such as oxidations, reductions, or carbon-carbon bond-forming reactions, to create a diverse range of substituted aryl aldehyde derivatives. nih.govnih.gov This controlled release of the aldehyde functionality is a cornerstone of its utility.

Table 1: General Conditions for Deprotection of Aryl Dioxolanes

| Reagent/Catalyst | Solvent | Conditions | Outcome |

|---|---|---|---|

| Aqueous Acid (e.g., HCl, H2SO4) | Water, THF, Acetone | Mild to moderate heat | Cleavage of the acetal to yield the corresponding aldehyde and ethylene (B1197577) glycol. |

| Lewis Acids (e.g., TMSOTf) | Aprotic Solvents (e.g., CH2Cl2) | Often at low temperatures | Efficient and mild deprotection. |

Building Block for the Construction of Complex Heterocyclic Compounds

Beyond being a simple precursor, the entire structure of this compound can be incorporated into more complex molecular architectures, particularly heterocyclic systems. Heterocyclic compounds are of immense interest in medicinal chemistry and materials science. nih.govresearchgate.netwhiterose.ac.ukmdpi.com

The synthesis of these complex structures often involves reactions where the latent aldehyde in the dioxolane is either revealed and then cyclized, or the dioxolane ring itself participates in a rearrangement or cycloaddition. For instance, derivatives of 2-aryl-1,3-dioxolanes can undergo rhodium-catalyzed 1,3-dipolar cycloadditions with diazo compounds to form more complex, multi-substituted dioxolane structures. nih.gov The 3-chlorophenyl group provides a site for further functionalization, for example, through cross-coupling reactions, allowing for the generation of diverse libraries of compounds from a single, stable building block.

Utility in the Synthesis of Organophosphorus Compounds (e.g., Phosphonate Derivatives)

Organophosphorus compounds, particularly phosphonates, have applications ranging from medicinal chemistry to materials science. The synthesis of these compounds can be facilitated by using intermediates like this compound.

A common route to phosphonates involves the Arbuzov or Michaelis-Becker reactions, which typically require an electrophilic carbon, such as an alkyl halide. While the dioxolane itself is not directly reactive in this manner, it can be a key component in a molecule that undergoes phosphorylation. For example, a related compound, 2-(3-chloropropyl)-1,3-dioxolane, which contains a reactive alkyl chloride, is used to prepare the corresponding phosphonate. sigmaaldrich.com Similarly, the 3-chlorophenyl group of this compound can be modified to include a reactive site suitable for introducing a phosphorus moiety. Alternatively, the deprotected aldehyde can be converted into a species that reacts with phosphorus reagents, leading to the formation of α-hydroxyphosphonates or related structures. unibo.itresearchgate.netnih.gov

Strategic Role as a Protecting Group for Carbonyl Functionalities

In organic synthesis, it is often necessary to protect a reactive functional group to prevent it from reacting while another part of the molecule is being modified. wikipedia.orgorganic-chemistry.org The 1,3-dioxolane (B20135) group is a classic and highly effective protecting group for aldehydes and ketones. wikipedia.orgorganic-chemistry.org

The formation of this compound from 3-chlorobenzaldehyde and ethylene glycol is an acid-catalyzed reaction. wikipedia.orgorganic-chemistry.org This protection renders the carbonyl carbon electrophilicity inert to a wide range of reagents, especially nucleophiles like Grignard reagents, organolithium reagents, and hydrides, as well as bases. organic-chemistry.org

Table 2: Protection and Deprotection of Carbonyls as 1,3-Dioxolanes

| Transformation | Typical Reagents | Solvents | Key Features |

|---|---|---|---|

| Protection | Ethylene glycol, Acid catalyst (e.g., p-TsOH, H2SO4) | Toluene (B28343), CH2Cl2 | Water removal (e.g., Dean-Stark trap) drives the reaction to completion. organic-chemistry.org |

| Deprotection | Aqueous acid (e.g., HCl, AcOH) | Water/THF, Acetone | The acetal is hydrolyzed back to the carbonyl and diol. wikipedia.org |

The stability of the dioxolane ring under non-acidic conditions is its key advantage. Once the desired chemical transformations are completed elsewhere in the molecule, the protecting group can be cleanly removed by hydrolysis in the presence of an acid catalyst, restoring the original carbonyl functionality. wikipedia.orgorganic-chemistry.org This strategy is fundamental in the synthesis of complex natural products and pharmaceuticals.

Research in Polymer Chemistry and Advanced Materials Science

The applications of this compound extend into the realm of materials science, where it can serve as a monomer for the creation of advanced polymers.

Monomeric Units for the Production of Polyacetals through Ring-Opening Polymerization

The 1,3-dioxolane ring is susceptible to cationic ring-opening polymerization (CROP). researchgate.netresearchgate.netrsc.org In this process, a cationic initiator attacks one of the oxygen atoms of the ring, leading to ring cleavage and the formation of a propagating carbocationic species. This active chain end then attacks another monomer molecule, extending the polymer chain.

The polymerization of 1,3-dioxolane and its derivatives yields polyacetals, a class of polymers known for their potential chemical recyclability. researchgate.netresearchgate.netescholarship.org The resulting polymer from this compound would be a polyacetal with repeating units containing the 3-chlorophenyl side group. This side group can significantly influence the properties of the final material, such as its thermal stability, solubility, and mechanical strength. However, research indicates that substituents at the C2 position of the dioxolane ring can hinder polymerization. researchgate.net While unsubstituted 1,3-dioxolane polymerizes readily, 2-substituted versions often face challenges. researchgate.netgoogle.com Despite this, the development of new catalysts and polymerization techniques continues to expand the scope of monomers that can be used, offering a pathway to novel, functional polyacetals with tailored properties. escholarship.orgrsc.org These materials are of interest for applications where degradation and recycling are important considerations. researchgate.net

Incorporation into Novel Copolymer Architectures

Research into the polymerization of dioxolane derivatives has demonstrated their capacity for creating novel copolymer structures. Specifically, derivatives of 2-phenyl-4-methylene-1,3-dioxolane (MDO) have been synthesized and polymerized. For instance, the radical copolymerization of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane, an isomer of the subject compound, with monomers like methyl methacrylate (B99206) and styrene (B11656) has been successfully investigated. researchgate.net These studies establish that the chlorophenyl-substituted dioxolane moiety can be incorporated into copolymer chains.

The process typically involves the synthesis of a suitable monomer, such as a methylene-substituted dioxolane, from the corresponding benzaldehyde (in this case, 3-chlorobenzaldehyde). This monomer can then undergo polymerization, often initiated by radical initiators like 2,2′-azobisisobutyronitrile (AIBN), to form copolymers. researchgate.net The presence of the this compound unit within the polymer architecture can influence the material's final properties, such as its conformational transitions and thermal stability. researchgate.net

Design and Synthesis of Functional Poly(1,3-dioxolane) Materials

Poly(1,3-dioxolane) (PDO) is recognized as a functional polymer sensitive to pH and temperature, making it a candidate for applications like hydrogels and nanoparticles. researchgate.net The synthesis of ultra-high-molecular-weight poly(1,3-dioxolane) has yielded materials with robust mechanical properties, comparable to some commodity plastics, which are also chemically recyclable. escholarship.org

The incorporation of functional groups, such as the 3-chlorophenyl group from this compound, is a key strategy for designing advanced poly(1,3-dioxolane) materials. This can be achieved either by using a substituted monomer in the initial polymerization or by post-polymerization modification. The chlorophenyl group can serve several functions:

It can act as a site for further chemical reactions, such as cross-coupling or nucleophilic substitution, allowing for the grafting of other functional molecules onto the polymer chain.

The polarity and steric bulk of the group can modify the physical properties of the polymer, including its solubility, glass transition temperature, and mechanical strength. researchgate.net

It can impart specific functionalities, such as those seen in materials designed for gas separation membranes, where the affinity of polar groups for gases like CO2 is exploited. digitellinc.com

Research on poly(1,3-dioxolane) acrylates has shown that polymers with high ether oxygen content exhibit superior CO2/N2 separation performance. digitellinc.com The synthesis of such functional materials often relies on the ring-opening polymerization of dioxolane monomers, a process that can be catalyzed by various efficient systems, including rare-earth triflates. researchgate.netrsc.org

Contributions to Catalysis and Catalyst Development in Organic Reactions

The 1,3-dioxolane ring is not only a building block but also a crucial functional group in the context of catalysis, influencing reaction pathways and enabling the development of new catalytic methods.

Role of Dioxolanes in Modulating Selectivity and Efficiency of Catalytic Processes

The 1,3-dioxolane group is widely employed as a protecting group for aldehydes and ketones due to its stability under basic and nucleophilic conditions and its relative ease of removal under acidic conditions. organic-chemistry.org This protective role is in itself a method of modulating reaction selectivity, by masking a reactive carbonyl group while transformations occur elsewhere in the molecule.

More specifically, the electronic properties of substituted aryl dioxolanes, such as this compound, can direct the regioselectivity of certain reactions. In studies on related compounds like 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, the dioxolane and chloro-substituents influence the sites of metalation (litiation). researchgate.net Deprotonation can be directed to specific positions on the phenyl rings based on the electronic-withdrawing effects of the chloro-substituents and the choice of lithiation agent. researchgate.net This demonstrates how the interplay between the dioxolane ring and the chlorophenyl substituent can finely control reaction outcomes, enhancing the efficiency and selectivity of synthetic routes toward complex, functionalized molecules. researchgate.net

Development of Novel Catalytic Systems for Dioxolane Formation and Transformation

The synthesis of this compound itself, and other dioxolanes, relies on catalytic processes. The most common method is the acid-catalyzed acetalization of an aldehyde (3-chlorobenzaldehyde) with ethylene glycol. organic-chemistry.orgchemicalbook.com A variety of catalysts have been developed to improve the efficiency and mildness of this transformation.

Research has explored numerous catalytic systems for both the formation and subsequent reaction of the dioxolane ring. These developments are crucial for green chemistry, aiming for higher yields, simpler workups, and milder reaction conditions.

| Catalyst Type | Specific Catalyst Example | Application | Reference |

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH) | Standard formation of 1,3-dioxolanes from aldehydes/ketones and diols. | chemicalbook.com |

| Lewis Acids | Scandium(III) triflate (Sc(OTf)₃) | Chemoselective cleavage of acetals; Ring-opening polymerization of 1,3-dioxolane. | rsc.orgorganic-chemistry.org |

| Solid Acids | Montmorillonite (B579905) K10 Clay | Synthesis of 1,3-dioxolanes under heterogeneous conditions. | nih.gov |

| Transition Metals | Ruthenium Molecular Catalysts | Chemoenzymatic cascade reactions for dioxolane synthesis. | nih.govnih.gov |

| Organocatalysts | Iodine (I₂) | Neutral-condition deprotection of acetals and ketals. | organic-chemistry.org |

Recent advancements include chemoenzymatic cascades where enzymes first produce a chiral diol, which is then catalytically converted to a dioxolane using a ruthenium catalyst in an organic solvent. nih.govnih.gov Furthermore, rare-earth triflates like Sc(OTf)₃ have been shown to be highly efficient catalysts for the ring-opening polymerization of 1,3-dioxolane to produce quasi-solid-state electrolytes. rsc.org The development of these varied catalytic systems highlights the ongoing effort to refine the synthesis and application of dioxolane-containing compounds in modern organic chemistry.

Future Research Directions

Exploration of Novel and More Efficient Synthetic Pathways for 2-(3-Chlorophenyl)-1,3-dioxolane

The development of new and improved methods for the synthesis of this compound is a primary area for future research. Current methods, while effective, often have limitations that could be addressed through innovative approaches.

Furthermore, the use of greener solvents and catalysts is a critical aspect of modern synthetic chemistry. Research into solvent-free reaction conditions or the use of bio-based solvents could significantly reduce the environmental impact of the synthesis. mdpi.comscilit.com Additionally, the development of solid acid catalysts or other heterogeneous catalysts could simplify product purification and catalyst recycling, leading to more sustainable and cost-effective processes. mdpi.com

| Synthetic Approach | Key Features | Potential Advantages | References |

| One-Pot Ester to Acetal (B89532) Conversion | Catalytic hydrosilylation followed by alcohol quenching. | High yield, broad functional group tolerance, reduced waste. | acs.org, acs.org |

| Solvent-Free/Green Solvent Reactions | Elimination or replacement of traditional organic solvents. | Reduced environmental impact, potential for improved safety. | mdpi.com, scilit.com |

| Heterogeneous Catalysis | Use of solid acid catalysts. | Simplified purification, catalyst recyclability, increased sustainability. | mdpi.com |

In-depth Mechanistic Investigations of Complex Transformations Involving the Dioxolane Ring

A deeper understanding of the reaction mechanisms involving the 1,3-dioxolane (B20135) ring is crucial for controlling reaction outcomes and designing new transformations. While the general mechanism of acetal formation is well-understood, the intricacies of more complex reactions, such as ring-opening and rearrangements, warrant further investigation. mdpi.comgrafiati.com

Future research should employ a combination of experimental and computational techniques to elucidate the transition states and intermediates involved in these transformations. For example, studying the regioselective ring-opening of 1,3-dioxolane acetals can provide valuable insights into the factors that govern selectivity. researchgate.net This knowledge is particularly important in the synthesis of complex molecules where precise control over stereochemistry and regiochemistry is essential.

Furthermore, investigating the role of the 2-substituent, in this case, the 3-chlorophenyl group, on the reactivity and stability of the dioxolane ring is a key area of interest. The electronic and steric effects of this substituent can significantly influence the course of a reaction. Detailed mechanistic studies will enable chemists to predict and control the outcomes of reactions involving this compound with greater precision.

Rational Design and Development of Next-Generation Catalytic Systems for Dioxolane Chemistry

The development of highly efficient and selective catalysts is paramount to advancing the chemistry of this compound. While traditional acid catalysts are widely used, there is a growing need for more sophisticated catalytic systems that offer improved performance and broader applicability. nih.govacs.org

Future research should focus on the rational design of catalysts tailored for specific transformations. This includes the development of novel Lewis acids, organocatalysts, and metal complexes. nih.govmdpi.comrsc.org For instance, photo-organocatalytic methods for acetalization have emerged as a green and efficient alternative, utilizing light to promote the reaction under mild conditions. rsc.org Exploring such systems for the synthesis of this compound could lead to more sustainable and energy-efficient processes.

Moreover, the development of bifunctional catalysts that can promote multiple steps in a reaction sequence is a promising area of research. For example, a catalyst that can facilitate both the formation of the dioxolane ring and a subsequent transformation in a one-pot process would be highly valuable. The table below summarizes some emerging catalytic systems that could be applied to dioxolane chemistry.

| Catalyst Type | Key Features | Potential Applications in Dioxolane Chemistry | References |

| Photo-organocatalysts | Utilizes light to promote reactions under mild conditions. | Green and efficient synthesis of this compound. | rsc.org |

| Bifunctional Catalysts | Combines multiple catalytic functions in a single entity. | One-pot synthesis and functionalization of the dioxolane ring. | researchgate.net |

| Advanced Lewis Acids | Highly active and selective for acetalization reactions. | Improved efficiency and control in the synthesis of this compound. | nih.gov |

| Chemoenzymatic Systems | Combines the selectivity of enzymes with the versatility of chemical catalysts. | Enantioselective synthesis of chiral dioxolane derivatives. | nih.gov |

Expansion of Research Applications in Advanced Organic Synthesis and Materials Innovation

The unique properties of this compound make it a valuable building block for a wide range of applications in organic synthesis and materials science. Future research should aim to expand upon its current uses and explore novel applications.

In organic synthesis, the dioxolane moiety can serve as a protecting group for carbonyl compounds or as a chiral auxiliary to control stereochemistry. nih.gov Further research could explore its use in the synthesis of complex natural products and pharmaceuticals. The 3-chlorophenyl group provides a handle for further functionalization through cross-coupling reactions, opening up possibilities for the creation of diverse molecular architectures.

In the realm of materials science, dioxolane-containing polymers and materials are known for their unique properties. Research into the incorporation of this compound into novel polymers could lead to materials with enhanced thermal stability, specific optical properties, or other desirable characteristics. Its derivatives could also find use as additives in lubricants or as components in the development of new functional materials. researchgate.net The potential for this compound to be used in the development of new bioactive molecules, such as antifungal or plant growth regulating agents, is also an exciting area for future exploration. nih.gov

| Application Area | Potential Role of this compound | Future Research Focus | References |

| Advanced Organic Synthesis | Protecting group, chiral auxiliary, synthetic intermediate. | Development of novel synthetic methodologies utilizing the unique reactivity of the compound. | nih.gov |

| Pharmaceuticals | Scaffold for bioactive molecules. | Synthesis and biological evaluation of derivatives for potential therapeutic applications. | smolecule.com, nih.gov |

| Materials Science | Monomer for novel polymers, additive for functional materials. | Investigation of the properties of polymers and materials incorporating the compound. | researchgate.net |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in both fundamental chemistry and applied sciences.

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(3-Chlorophenyl)-1,3-dioxolane, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of 3-chlorophenol derivatives with 1,2-diols under acid catalysis. Optimization can be achieved by:

- Varying catalyst load (e.g., p-toluenesulfonic acid, 0.5–5 mol%) and reaction temperature (80–120°C).

- Monitoring reaction progress via TLC or GC-MS to identify ideal stoichiometric ratios.

- Employing Dean-Stark traps to remove water and shift equilibrium toward product formation.

For efficiency, microwave-assisted synthesis reduces reaction time by 60–70% compared to conventional heating .

Q. Which spectroscopic techniques are optimal for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments and confirms dioxolane ring formation (e.g., characteristic δ 4.5–5.5 ppm for ring protons).

- FT-IR : Identifies C-O-C stretching (~1,100 cm⁻¹) and aryl C-Cl vibrations (~700 cm⁻¹).

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming regioselectivity in substituted derivatives .

- UV-Vis Spectroscopy : Analyzes π→π* transitions in the chlorophenyl group for electronic property studies .

Q. How does the dioxolane ring stability of this compound vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by:

- pH Variation : Test hydrolysis rates in buffered solutions (pH 2–10) at 25°C.

- Thermal Stress : Heat samples to 40–80°C and monitor degradation via HPLC.

Example Data Table :

Advanced Research Questions

Q. What computational modeling approaches are effective in predicting the reactivity and potential reaction pathways of this compound?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) to:

Q. How can factorial design be applied to optimize multi-variable reaction conditions for synthesizing this compound derivatives?

- Methodological Answer : Implement a 2³ factorial design to test:

- Variables : Catalyst concentration (X₁), temperature (X₂), solvent polarity (X₃).

- Response : Yield (%) and purity (%).

Analyze interactions using ANOVA. For example:

| Run | X₁ (mol%) | X₂ (°C) | X₃ (Dielectric) | Yield (%) |

|---|---|---|---|---|

| 1 | 1 | 80 | 4.3 (THF) | 62 |

| 2 | 3 | 100 | 20.7 (DMF) | 88 |

| Optimal conditions often involve higher catalyst loads and polar aprotic solvents . |

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in the catalytic behavior of this compound?

- Methodological Answer :

- Error Source Analysis : Check for solvent effects (implicit vs. explicit solvation models) or incomplete basis sets in DFT.

- In Situ Spectroscopy : Use Raman or IR to detect transient intermediates not modeled computationally.

- Sensitivity Testing : Vary computational parameters (e.g., dispersion corrections) to match experimental kinetics .

Q. What advanced kinetic modeling techniques are suitable for analyzing degradation pathways of this compound in environmental matrices?

- Methodological Answer : Apply compartmental kinetic models to simulate:

- Hydrolysis in aquatic systems (first-order rate constants).

- Photodegradation under UV light (λ = 254 nm) using pseudo-steady-state approximations.

Validate with LC-HRMS to track transformation products like chlorinated benzoic acids .

Q. How do structural modifications at the 3-chlorophenyl position influence the biological activity profiles of this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.